REACTION_CXSMILES
|
[C:1]([OH:9])(=O)/[C:2](=[C:4](\[CH:6]=O)/[Cl:5])/[Cl:3].S(O)(O)(=O)=O.[NH2:15][NH2:16].C([O-])(=O)C.[Na+]>O>[Cl:3][C:2]1[C:1](=[O:9])[NH:15][N:16]=[CH:6][C:4]=1[Cl:5] |f:1.2,3.4|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(/C(/Cl)=C(/Cl)\C=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NN
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
A solid is collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(NN=CC1Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |